molecular formula C14H16N2O3S2 B4921344 4-(dimethylsulfamoyl)-N-methyl-N-phenylthiophene-2-carboxamide

4-(dimethylsulfamoyl)-N-methyl-N-phenylthiophene-2-carboxamide

Cat. No.: B4921344
M. Wt: 324.4 g/mol
InChI Key: CEOFIBASNJLFMI-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-methyl-N-phenylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a dimethylsulfamoyl group, a methyl group, and a phenyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-methyl-N-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diketones or α,β-unsaturated carbonyl compounds, in the presence of sulfur sources.

    Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the thiophene derivative with dimethylsulfamoyl chloride in the presence of a base, such as triethylamine, to form the dimethylsulfamoyl-substituted thiophene.

    N-Methylation and N-Phenylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-methyl-N-phenylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-methyl-N-phenylthiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-methyl-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)phenylboronic acid
  • N,N-dimethyl-4-boronobenzenesulfonamide
  • 4-(N,N-dimethylsulfonamido)benzeneboronic acid

Uniqueness

4-(dimethylsulfamoyl)-N-methyl-N-phenylthiophene-2-carboxamide is unique due to the combination of its thiophene ring with dimethylsulfamoyl, N-methyl, and N-phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-methyl-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-15(2)21(18,19)12-9-13(20-10-12)14(17)16(3)11-7-5-4-6-8-11/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOFIBASNJLFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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